molecular formula C24H23F2NO5S B2759841 Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate CAS No. 327060-72-0

Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate

Cat. No. B2759841
M. Wt: 475.51
InChI Key: RCNIUZFOUOOYGP-UHFFFAOYSA-N
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Description

“Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate” is a chemical compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system can lead to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs has been a subject of research due to their biological properties . Various tactical approaches have been used to synthesize these compounds . For instance, a method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrole and its derivatives have been extensively studied . For instance, a series of 2-substituted-4,5-diarylpyrroles have been reported as potent anti-inflammatory agents .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of related pyrrole derivatives have been explored in various studies. For example, Abe (1987) detailed the synthesis of 2-methyl-4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones through the reaction of 2-aminocyclohepta[b]pyrroles with ethyl acetoacetate, showcasing a method for constructing complex pyrrole-based structures (Abe, 1987). Similarly, Campaigne and Shutske (1974) described the synthesis and oxidative reactions of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, providing insights into the oxidative behavior of pyrrole derivatives under basic conditions (Campaigne & Shutske, 1974).

properties

IUPAC Name

diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2NO5S/c1-5-31-22(29)19-11-17-13(3)27(15-7-9-16(10-8-15)33-24(25)26)14(4)18(17)12-20(21(19)28)23(30)32-6-2/h7-12,24H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNIUZFOUOOYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C3=CC=C(C=C3)SC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate

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